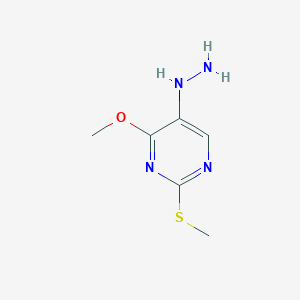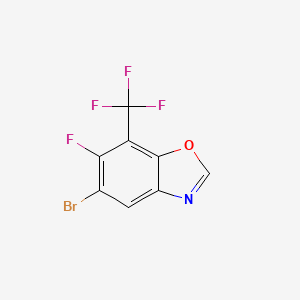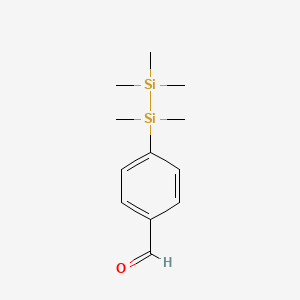
4-(Pentamethyldisilanyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde is an organosilicon compound characterized by the presence of a benzaldehyde moiety substituted with a pentamethyldisilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with pentamethyldisilane in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or toluene. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The disilyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: 4-(1,1,2,2,2-Pentamethyldisilyl)benzoic acid.
Reduction: 4-(1,1,2,2,2-Pentamethyldisilyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of novel materials with unique properties, such as enhanced thermal stability and resistance to oxidation.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of both the aldehyde and disilyl functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the disilyl group can engage in substitution and other transformations. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,2,2-Tetrafluoroethyl)benzaldehyde
- 4-(1,2,2-Triphenylethenyl)benzaldehyde
- 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Uniqueness
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde is unique due to the presence of the pentamethyldisilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of advanced materials and specialty chemicals.
Properties
CAS No. |
137031-87-9 |
|---|---|
Molecular Formula |
C12H20OSi2 |
Molecular Weight |
236.46 g/mol |
IUPAC Name |
4-[dimethyl(trimethylsilyl)silyl]benzaldehyde |
InChI |
InChI=1S/C12H20OSi2/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12/h6-10H,1-5H3 |
InChI Key |
NEJCUBIDSVZCHT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
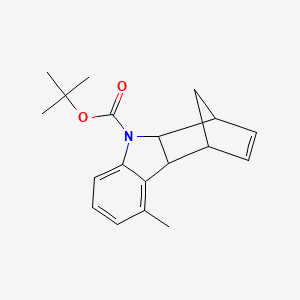
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
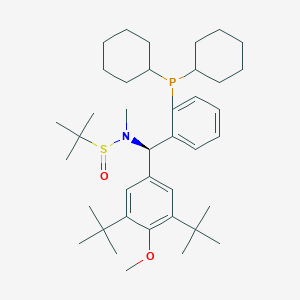
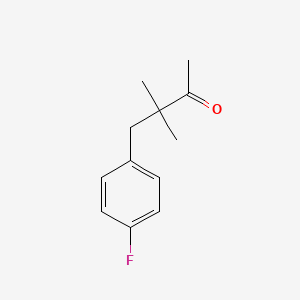
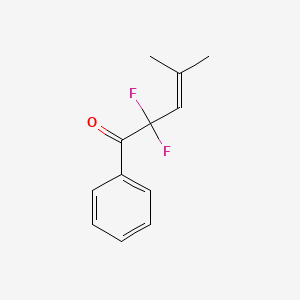
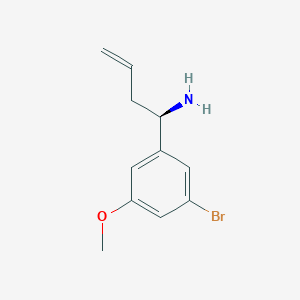
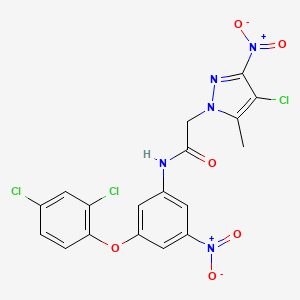
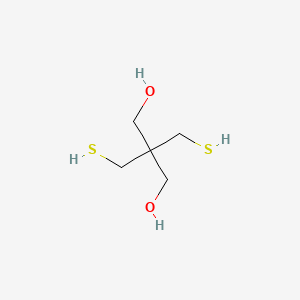
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
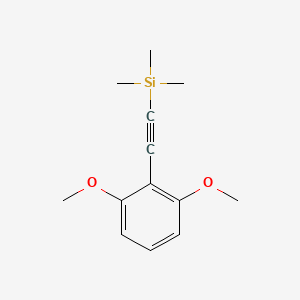
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)
